molecular formula C15H22N2O B4136405 2-(1-azepanyl)-N-benzylacetamide

2-(1-azepanyl)-N-benzylacetamide

Cat. No. B4136405
M. Wt: 246.35 g/mol
InChI Key: ATSBNUYSYDJOLM-UHFFFAOYSA-N
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Description

2-(1-azepanyl)-N-benzylacetamide, also known as ABA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABA belongs to the class of compounds known as benzamides and is a derivative of 1-azepanamine.

Mechanism of Action

The exact mechanism of action of 2-(1-azepanyl)-N-benzylacetamide is not fully understood. It is believed that 2-(1-azepanyl)-N-benzylacetamide exerts its effects through the modulation of the G2-(1-azepanyl)-N-benzylacetamideergic system, which is involved in the regulation of neuronal excitability. 2-(1-azepanyl)-N-benzylacetamide has been shown to enhance the activity of G2-(1-azepanyl)-N-benzylacetamide receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-benzylacetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of G2-(1-azepanyl)-N-benzylacetamide in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 2-(1-azepanyl)-N-benzylacetamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1-azepanyl)-N-benzylacetamide is its high potency and selectivity for G2-(1-azepanyl)-N-benzylacetamide receptors, which makes it a useful tool for studying the G2-(1-azepanyl)-N-benzylacetamideergic system. However, 2-(1-azepanyl)-N-benzylacetamide has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1-azepanyl)-N-benzylacetamide. One area of interest is the development of more potent and selective derivatives of 2-(1-azepanyl)-N-benzylacetamide that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of 2-(1-azepanyl)-N-benzylacetamide in the treatment of other neurological disorders such as depression and anxiety. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(1-azepanyl)-N-benzylacetamide and its effects on the G2-(1-azepanyl)-N-benzylacetamideergic system.

Scientific Research Applications

2-(1-azepanyl)-N-benzylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. 2-(1-azepanyl)-N-benzylacetamide has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

2-(azepan-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(13-17-10-6-1-2-7-11-17)16-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBNUYSYDJOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(azepan-1-yl)-N-benzylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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